molecular formula C10H11NO3 B13252497 6-(Tetrahydrofuran-3-yl)nicotinic acid

6-(Tetrahydrofuran-3-yl)nicotinic acid

Cat. No.: B13252497
M. Wt: 193.20 g/mol
InChI Key: DIMLHQQWLDOVEH-UHFFFAOYSA-N
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Description

6-(Tetrahydrofuran-3-yl)nicotinic acid is a chemical compound with the molecular formula C10H11NO4 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tetrahydrofuran-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydrofuran-3-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of nicotinic acid with tetrahydrofuran-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydrofuran-3-yl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The tetrahydrofuran-3-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-(Tetrahydrofuran-3-yl)pyridine-3-carboxylic acid, while reduction can produce 6-(Tetrahydrofuran-3-yl)pyridine-3-methanol.

Scientific Research Applications

6-(Tetrahydrofuran-3-yl)nicotinic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Tetrahydrofuran-3-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(Tetrahydrofuran-3-yl)methoxy)nicotinic acid: This compound has a similar structure but with a methoxy group instead of a carboxylic acid group.

    6-(Tetrahydrofuran-3-yl)oxy)nicotinic acid: Another similar compound with an oxygen atom linking the tetrahydrofuran group to the nicotinic acid.

Uniqueness

6-(Tetrahydrofuran-3-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrofuran-3-yl group enhances its solubility and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

6-(oxolan-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-2,5,8H,3-4,6H2,(H,12,13)

InChI Key

DIMLHQQWLDOVEH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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